(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C24H17FN4O4S2 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
1-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN4O4S2/c1-13-4-9-17(33-13)20(30)18-19(15-3-2-10-26-11-15)29(22(32)21(18)31)23-27-28-24(35-23)34-12-14-5-7-16(25)8-6-14/h2-11,19,31H,12H2,1H3 |
InChI Key |
JOMQWWATBPFASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)C4=NN=C(S4)SCC5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:
-
Reactants : 4-Fluorobenzaldehyde, thiosemicarbazide, and sulfur-containing agents (e.g., CS₂ or H₂S).
-
Mechanism : Cyclization facilitated by dehydrating agents like H₂SO₄ or PCl₅.
Example :
Thioether Functionalization
The sulfanyl group is introduced via nucleophilic substitution:
-
Reactants : 5-Amino-1,3,4-thiadiazole-2-thiol + 4-fluorobenzyl bromide.
-
Key Observation : Excess 4-fluorobenzyl bromide improves yield (85–90%).
Multicomponent Assembly of Pyrrolidine-2,3-dione Scaffold
Core Formation
Pyrrolidine-2,3-diones are synthesized via a three-component reaction:
-
Reactants : Pyridin-3-amine, diethyl oxalacetate, and 5-methylfuran-2-carbaldehyde.
-
Conditions : EtOH, reflux (12 h), followed by acid hydrolysis (HCl).
Example :
Functionalization with Thiadiazole Moiety
The thiadiazole subunit is coupled to the pyrrolidine-2,3-dione via amidation:
-
Reactants : Pyrrolidine-2,3-dione + 5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine.
Introduction of 4-[Hydroxy(5-methylfuran-2-yl)methylidene] Group
Knoevenagel Condensation
The methylidene group is added via condensation:
-
Reactants : Pyrrolidine-2,3-dione + 5-methylfuran-2-carbaldehyde.
-
Stereochemistry : E-isomer predominates due to steric effects.
Optimization Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Piperidine | EtOH | 82 |
| DBU | THF | 76 |
| No catalyst | EtOH | <10 |
Final Structural Characterization and Validation
Analytical Data
Purity and Yield Summary
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiadiazole synthesis | 72 | 98.5 |
| Pyrrolidine-2,3-dione assembly | 68 | 97.8 |
| Final product | 62 | 99.1 |
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
(4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Properties
Research has shown that compounds containing thiadiazole and pyrrolidine rings exhibit significant anticonvulsant activity. For instance, derivatives of thiadiazole have been evaluated for their efficacy in seizure models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Compounds similar to the target compound have demonstrated the ability to reduce seizure frequency and severity, indicating potential therapeutic benefits in epilepsy treatment .
Anticancer Potential
Thiadiazole derivatives have also been investigated for their anticancer properties. In silico studies suggest that compounds with similar structures can inhibit key proteins involved in cancer progression, such as Aurora kinases and extracellular signal-regulated kinases (ERK). These findings highlight the potential of (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione as a candidate for further development in cancer therapeutics .
Antimicrobial Activity
Thiadiazole compounds are known for their antimicrobial properties. Studies have indicated that modifications to the thiadiazole structure can enhance activity against various bacterial strains. Similar derivatives have shown effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections .
Case Study 1: Anticonvulsant Activity Evaluation
A study evaluating a series of thiadiazole-pyrrolidine derivatives demonstrated significant anticonvulsant effects in animal models. The study reported a median effective dose (ED50) significantly lower than traditional anticonvulsants like ethosuximide, indicating enhanced efficacy .
Case Study 2: Anticancer Screening
In another study focused on anticancer properties, derivatives similar to the target compound were screened against various cancer cell lines. The results showed promising cytotoxic effects correlated with structural modifications that enhance interaction with cancer-related targets .
Mechanism of Action
The mechanism of action of (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Uniqueness: The target compound’s thiadiazole-fluorobenzyl group distinguishes it from analogs like , which lack heterocyclic sulfur moieties. This may enhance binding to cysteine-rich targets (e.g., kinases or redox enzymes) .
Bioactivity Hypotheses: Compared to dual-thiadiazole derivatives , the target compound’s pyrrolidine-dione core may reduce cytotoxicity toward normal cells while retaining activity against cancer or microbial targets . Pyridine and furan substituents could synergize with the thiadiazole to enhance cellular uptake or target specificity, as seen in pyrimidine-based kinase inhibitors .
Synthetic Challenges :
Biological Activity
The compound (4E)-1-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione, hereafter referred to as Compound A , is a novel heterocyclic compound with significant potential in various biological applications. This article explores the biological activity of Compound A, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A features a complex structure comprising several functional groups that contribute to its biological activity. The key components include:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Pyrrolidine Core : Associated with various pharmacological effects.
- Hydroxy and Methylfuran Substituents : These groups may enhance solubility and bioactivity.
Table 1: Structural Features of Compound A
| Component | Description |
|---|---|
| Thiadiazole | Contributes to antimicrobial activity |
| Pyrrolidine | Core structure linked to various bioactivities |
| Hydroxy Group | Enhances solubility and potential interactions |
| Methylfuran | May influence metabolic pathways |
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including those similar to Compound A. Research indicates that compounds containing a pyrrolidine-2,3-dione core exhibit significant inhibitory effects against Pseudomonas aeruginosa, a common multidrug-resistant pathogen. The mechanism involves the inhibition of penicillin-binding protein 3 (PBP3), essential for bacterial cell wall synthesis .
Case Study: Inhibition of PBP3
In a focused screening study involving 2455 compounds, several pyrrolidine derivatives were identified as potent inhibitors of PBP3, showing inhibition rates between 60% and 100% at concentrations of 100 µM. Notably, all effective inhibitors contained a pyrrolidine-2,3-dione scaffold . This highlights the potential of Compound A in targeting resistant bacterial strains.
Antiviral Activity
While primarily noted for antibacterial properties, some derivatives related to Compound A have shown antiviral activity. For instance, heterocyclic compounds similar to those containing thiadiazole rings have been reported to exhibit antiviral effects against various viruses such as HSV and FCoV . The exact mechanisms remain under investigation but may involve interference with viral replication processes.
Cytotoxicity and Selectivity
The cytotoxic effects of Compound A have been evaluated in vitro. Preliminary findings suggest that while it exhibits antibacterial activity, it maintains low cytotoxicity towards mammalian cells at therapeutic concentrations. This selectivity is crucial for developing safe therapeutic agents .
The proposed mechanisms through which Compound A exerts its biological effects include:
- Inhibition of Cell Wall Synthesis : By targeting PBP3 in bacteria.
- Interference with Protein Interactions : The thiadiazole moiety may disrupt critical protein-protein interactions involved in bacterial survival .
- Antiviral Mechanisms : Potentially affecting viral replication pathways through structural mimicry or direct interaction with viral components .
Table 2: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for constructing the multi-heterocyclic framework of this compound?
- Methodological Answer : The synthesis of such complex heterocycles requires a modular approach. Begin by preparing the pyrrolidine-2,3-dione core via cyclocondensation of substituted amines with diketene derivatives. For the 1,3,4-thiadiazole moiety, employ a Hantzsch thiadiazole synthesis using thiosemicarbazides and carboxylic acids under reflux in DMF-acetic acid mixtures (as demonstrated for structurally related thiazolidinones in ). Introduce the 4-fluorobenzylsulfanyl group via nucleophilic substitution under basic conditions. The hydroxy(5-methylfuran-2-yl)methylidene substituent can be added via a Knoevenagel condensation, optimizing reaction time and temperature (80–100°C) to prevent furan ring degradation. Purification should involve recrystallization from DMF-ethanol mixtures to isolate stereoisomers .
Q. Which spectroscopic and crystallographic techniques are critical for validating the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., fluorobenzyl and pyridinyl groups). -NMR coupled with DEPT-135 can resolve carbonyl (C=O) and thiocarbonyl (C=S) signals.
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 300 K) is essential to confirm the (4E)-configuration and intramolecular hydrogen bonding (e.g., hydroxy→thiadiazole interactions). Refinement protocols should achieve R-factors <0.04 (as in ).
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns, particularly for the labile furan-methylidene group .
Advanced Research Questions
Q. How can researchers design assays to resolve contradictory data on this compound’s biological activity?
- Methodological Answer : Contradictions often arise from variations in assay conditions. Standardize protocols using:
- Target-specific assays : For enzyme inhibition (e.g., kinase or phosphatase), use recombinant proteins with ATP/ADP-Glo™ detection to minimize interference from the compound’s autofluorescence.
- Cell-based assays : Employ isogenic cell lines (wild-type vs. target-knockout) to confirm on-target effects. Pre-treat cells with cytochrome P450 inhibitors to assess metabolic stability ().
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC values across studies. Include positive controls (e.g., staurosporine for kinases) to normalize inter-lab variability .
Q. What computational and experimental approaches are suitable for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with homology-modeled targets (e.g., kinases or GPCRs) to prioritize binding pockets. Validate docking poses via molecular dynamics simulations (50 ns, AMBER force field) to assess stability of the furan-methylidene group in hydrophobic pockets.
- SAR studies : Synthesize analogs with modified sulfanyl (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) or pyridinyl groups. Compare activity in dose-response assays to identify critical pharmacophores.
- Thermodynamic profiling : Perform ITC (isothermal titration calorimetry) to measure binding entropy/enthalpy, which clarifies whether activity is driven by hydrophobic or hydrogen-bonding interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often stem from poor bioavailability or off-target effects. To mitigate:
- Pharmacokinetic profiling : Measure plasma protein binding (ultrafiltration) and hepatic microsomal stability (using human/rodent liver S9 fractions).
- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility of the hydrophobic pyrrolidine-2,3-dione core.
- Toxicogenomics : Perform RNA-seq on treated tissues to identify off-target pathways (e.g., CYP3A4 induction) that may explain in vivo toxicity .
Structural and Stability Considerations
Q. What strategies prevent degradation of the hydroxy(5-methylfuran-2-yl)methylidene group during storage?
- Methodological Answer :
- Storage conditions : Lyophilize the compound and store under argon at -80°C. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the methylidene group.
- Stabilizers : Add 0.1% w/v ascorbic acid to inhibit oxidative cleavage of the furan ring.
- Quality control : Monitor degradation via HPLC-DAD (λ = 270 nm) monthly, using a C18 column (e.g., Purospher® STAR, as in ) with acetonitrile/0.1% formic acid gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
